5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine
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Overview
Description
5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine ring, which is further functionalized with a phenylpiperazine moiety. The structural complexity of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Phenylpiperazine Moiety: This step involves the coupling of phenylpiperazine with the intermediate compound, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of alkyne and aromatic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Scientific Research Applications
5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar pyrimidine core and phenylpiperazine moiety but differs in its functional groups and overall structure.
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Another related compound with a quinoline core instead of pyrimidine, used as a corrosion inhibitor.
Uniqueness
5-Methyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H31N5O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-methyl-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C24H31N5O/c1-21-19-25-24(26-20-21)29-12-9-23(10-13-29)30-18-6-5-11-27-14-16-28(17-15-27)22-7-3-2-4-8-22/h2-4,7-8,19-20,23H,9-18H2,1H3 |
InChI Key |
WXBFBTHUTFSUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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